molecular formula C10H10ClNO4 B13726711 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride

Katalognummer: B13726711
Molekulargewicht: 243.64 g/mol
InChI-Schlüssel: PRNWJYRDVTYNES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its unique structure, which includes a furo[2,3-b]pyridine ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to improve yield and purity .

Analyse Chemischer Reaktionen

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

    Medicine: This compound has potential therapeutic applications.

    Industry: In industrial applications, it is used in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the furo ring.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound contains a thieno ring instead of a furo ring.

    Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to the pyridine ring.

This compound is unique due to its specific structure and properties, making it valuable for various scientific research applications.

Eigenschaften

Molekularformel

C10H10ClNO4

Molekulargewicht

243.64 g/mol

IUPAC-Name

ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H9NO4.ClH/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8;/h3-5,12H,2H2,1H3;1H

InChI-Schlüssel

PRNWJYRDVTYNES-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.